Fmoc-Asp(O-1-Ad)-OH Fmoc-Asp(O-1-Ad)-OH
Brand Name: Vulcanchem
CAS No.: 118534-81-9
VCID: VC20861021
InChI: InChI=1S/C29H31NO6/c31-26(36-29-13-17-9-18(14-29)11-19(10-17)15-29)12-25(27(32)33)30-28(34)35-16-24-22-7-3-1-5-20(22)21-6-2-4-8-23(21)24/h1-8,17-19,24-25H,9-16H2,(H,30,34)(H,32,33)/t17?,18?,19?,25-,29?/m0/s1
SMILES: C1C2CC3CC1CC(C2)(C3)OC(=O)CC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Molecular Formula: C29H31NO6
Molecular Weight: 489.6 g/mol

Fmoc-Asp(O-1-Ad)-OH

CAS No.: 118534-81-9

Cat. No.: VC20861021

Molecular Formula: C29H31NO6

Molecular Weight: 489.6 g/mol

* For research use only. Not for human or veterinary use.

Fmoc-Asp(O-1-Ad)-OH - 118534-81-9

Specification

CAS No. 118534-81-9
Molecular Formula C29H31NO6
Molecular Weight 489.6 g/mol
IUPAC Name (2S)-4-(1-adamantyloxy)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid
Standard InChI InChI=1S/C29H31NO6/c31-26(36-29-13-17-9-18(14-29)11-19(10-17)15-29)12-25(27(32)33)30-28(34)35-16-24-22-7-3-1-5-20(22)21-6-2-4-8-23(21)24/h1-8,17-19,24-25H,9-16H2,(H,30,34)(H,32,33)/t17?,18?,19?,25-,29?/m0/s1
Standard InChI Key VLMHFLIBCSCIRT-QDPBCONJSA-N
Isomeric SMILES C1C2CC3CC1CC(C2)(C3)OC(=O)C[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
SMILES C1C2CC3CC1CC(C2)(C3)OC(=O)CC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Canonical SMILES C1C2CC3CC1CC(C2)(C3)OC(=O)CC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46

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